Product packaging for C20H25NO3(Cat. No.:)

C20H25NO3

Cat. No.: B7738764
M. Wt: 327.4 g/mol
InChI Key: HDKILBAFQRHTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benactyzine, with the molecular formula C20H25NO3, is an anticholinergic compound that functions as a muscarinic acetylcholine receptor antagonist . Its specific activity as an antagonist of the M5 receptor subtype makes it a valuable tool for neuroscientific research, particularly in studies aimed at elucidating the function of cholinergic systems and receptor subtypes in the central nervous system . While benactyzine was historically investigated as an antidepressant and anxiolytic agent, it is no longer approved for clinical use in many regions, which enhances its suitability as a dedicated pharmacological research compound . The molecular structure of benactyzine is a 2-(diethylamino)ethyl ester of benzilic acid, characterized as a diphenylmethane derivative . Researchers utilize this compound primarily for its selective receptor interactions to probe mechanisms related to neurotransmission and to model specific physiological conditions in experimental settings. Benactyzine is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO3 B7738764 C20H25NO3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[[cyclohexyl(methyl)amino]methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-21(13-6-3-2-4-7-13)12-17-18(22)11-10-15-14-8-5-9-16(14)20(23)24-19(15)17/h10-11,13,22H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKILBAFQRHTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Perspectives in the Chemical Investigation of Ergoline Alkaloids

Initial Chemical Characterization and Isolation of Natural Ergoline (B1233604) Derivatives

The history of ergot alkaloids is intertwined with occurrences of ergotism, a disease caused by consuming contaminated grains, particularly rye, infected with the Claviceps purpurea fungus. mdpi.comrsc.orgwikipedia.org Reports of the toxic effects of ergot date back to the 12th century, while its medicinal use, particularly by midwives to induce uterine contractions, was noted as early as 1582. mdpi.comwikipedia.org These historical observations spurred early attempts to chemically characterize the active principles within ergot. wikipedia.org

Initial chemical investigations in the 19th century involved various extraction and analysis methods. Early efforts by chemists like Vauquelin and Wiggers in the 1800s identified various constituents in ergot, including ammonia, minerals, and sugars like mannitol. karger.com A significant step was taken by William T. Wenzell in 1864, who isolated two definite alkaloids, though not in crystalline form. karger.com The first reproducible crystals of an ergot alkaloid, named ergotinine, were obtained by Charles Tanret in 1875. karger.com

A pivotal moment arrived in 1907 with the isolation of "ergotoxine" by G. Barger and F. H. Carrin. mdpi.comwikipedia.org Ergotoxine was later found to be a mixture of several alkaloids, including ergocristine, ergocriptine, and ergocornine (B135324). nih.gov The isolation of ergotamine in 1918 by Arthur Stoll marked a major advancement, providing the first chemically pure ergot alkaloid with significant medicinal applications. mdpi.comkarger.comwikipedia.org Stoll's method involved carefully extracting the alkaloids while protecting their structure, leading to the isolation of crystalline ergotamine tartrate. karger.com

Further research led to the discovery of other key natural ergoline derivatives. Ergometrine (also known as ergonovine or ergobasine), the specific oxytocic principle of ergot, was simultaneously discovered by four different research groups in 1935. karger.comnih.govgoogle.com Its structure was subsequently established as the hydroxyisopropylamide of lysergic acid. karger.com Isolysergic acid, an isomer of lysergic acid, was characterized in 1936, explaining the common occurrence of alkaloid pairs in ergot. karger.com

The determination of the basic chemical structure of ergot alkaloids in the early 1930s paved the way for the exploration of synthetic derivatives. wikipedia.org The core ergoline structure, a tetracyclic ring system, was identified as the common feature. mdpi.comekb.egnih.gov Natural ergot alkaloids are broadly classified into water-soluble amino alcohol derivatives and water-insoluble peptide derivatives. nih.gov The isolation and characterization of these natural compounds provided the foundation for understanding their chemical properties and developing new derivatives.

Evolution of Analytical Chemical Techniques for Ergoline Compounds

The analysis of ergoline alkaloids has evolved significantly over time, driven by the need for better separation, identification, and quantification methods. Early analytical approaches were relatively basic, relying on chemical reactions and physical separation techniques.

Initial methods for analyzing ergot alkaloids involved the extraction of individual components from samples, followed by photometric or fluorimetric determination. mdma.ch While these methods could be used with early chromatographic techniques like thin-layer chromatography (TLC), they were often cumbersome for analyzing multiple compounds. mdma.ch

The advent of chromatography marked a significant leap in the analysis of ergoline compounds. Paper chromatography was used for some time, including for the analysis of lysergic acid diethylamide (C20H25NO3) and clavine alkaloids. mdma.ch However, paper chromatography was largely replaced by thin-layer chromatography (TLC) on silica (B1680970) gel in the 1960s due to its improved resolution and reproducibility. mdma.ch TLC became an important method for both qualitative and quantitative analysis of ergot alkaloids and is even included in some pharmacopeial standards. mdma.ch Quantitative analysis using TLC often involved densitometry after visualization with reagents like the van Urk reagent. mdma.ch

More advanced chromatographic techniques, particularly high-performance liquid chromatography (HPLC), revolutionized the analysis of ergoline alkaloids. Early attempts with normal phase HPLC and UV detection were made, but reversed-phase chromatography using C8 and C18 columns became the preferred method due to better separation capabilities. researchgate.net HPLC coupled with fluorescence detection (HPLC-FLD) or mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), became the dominant techniques for the sensitive and specific quantification of individual ergot alkaloids and their epimers. researchgate.netnih.govresearchgate.netnih.gov These methods allow for the separation and detection of numerous ergot alkaloids, including the differentiation between the biologically active -ine forms and their less active -inine epimers, which differ in the configuration at the C-8 position. nih.govencyclopedia.pub

Gas chromatography (GC) coupled with mass spectrometry (GC/MS) was also an early coupled technique used for the analysis of compounds like this compound (LSD), although the non-volatile and thermally labile nature of some ergot alkaloids made LC-based methods generally more suitable. mdma.chnih.gov

Modern analytical methods continue to refine the extraction, clean-up, and detection of ergot alkaloids in various matrices, including food, feed, and biological samples. nih.govresearchgate.net Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been adapted for ergot alkaloid analysis, and ultra-high-performance liquid chromatography (UHPLC) offers even faster and more efficient separations. nih.govnih.govencyclopedia.pub Immunoassays like ELISA have also been developed for screening purposes, offering simpler and faster analysis, although they may not differentiate between individual alkaloids or epimers as effectively as chromatographic methods. researchgate.netencyclopedia.pubresearchgate.net

The evolution of these analytical techniques has been crucial for understanding the chemical diversity of ergoline alkaloids, monitoring their presence, and supporting research into their properties.

Table 1: Key Milestones in the Chemical Investigation of Ergoline Alkaloids

YearEventKey Researchers/Contribution
1864Isolation of definite alkaloids (non-crystalline)William T. Wenzell
1875Isolation of crystalline ergotinineCharles Tanret
1907Isolation of "ergotoxine"G. Barger and F. H. Carrin
1918Isolation of crystalline ergotamineArthur Stoll
1930sDetermination of basic ergoline structureVarious researchers
1935Discovery of ergometrineFour independent research groups
1936Characterization of isolysergic acidJacobs and Craig, Smith and Timmis
1938Synthesis of Lysergic acid diethylamide (this compound)Albert Hofmann (within the scope of synthesizing ergoline derivatives) rsc.orgosu.edu
1960sAdoption of Thin-Layer Chromatography (TLC)Various researchers
1970sIntroduction of LC/MSVarious researchers
LaterDevelopment of HPLC-FLD and LC-MS/MSNumerous research groups

Natural Occurrence and Biosynthesis of Ergoline Type Alkaloids

Microorganism and Plant Sources of Ergoline (B1233604) Alkaloids

The primary producers of ergoline alkaloids are fungi belonging to the phylum Ascomycota. nih.gov Notable genera include Claviceps, Epichloë, Penicillium, and Aspergillus. nih.govrsc.orgnih.gov The ergot fungus Claviceps purpurea is historically significant as the first known producer of these compounds, found infecting rye and other grains. nih.gov

Ergot alkaloids have also been detected in certain higher plants, specifically within the families Convolvulaceae and Polygalaceae. nih.govnih.gov However, research indicates that the presence of ergoline alkaloids in these plants is often not due to the plant's own biosynthetic machinery but rather to a symbiotic relationship with clavicipitalean fungi that colonize the plant tissues, particularly on the leaf surface. nih.govresearchgate.netresearchgate.netthieme-connect.com These fungi are often seed-transmitted. nih.govthieme-connect.com Examples of such plant-fungus associations include Ipomoea asarifolia and Turbina corymbosa (syn. Rivea corymbosa) from the Convolvulaceae family, which are colonized by Periglandula species. nih.govresearchgate.netthieme-connect.com

Elucidation of Biosynthetic Pathways to the Ergoline Scaffold

The biosynthesis of the ergoline scaffold has been extensively studied, particularly in fungi like Claviceps purpurea and Aspergillus fumigatus. nih.govresearchgate.net The pathway involves the incorporation of primary precursors through a series of enzymatic reactions. nih.govnih.gov

Incorporation of Primary Precursors (e.g., L-Tryptophan, Dimethylallyl Diphosphate (B83284), Methionine)

The core structure of ergoline alkaloids is derived from the combination of L-tryptophan and dimethylallyl diphosphate (DMAPP). nih.govrsc.orgmdpi.com L-tryptophan provides the indole (B1671886) ring and a portion of the ergoline skeleton (rings A and B), while DMAPP, an isoprenoid precursor, contributes the isoprene (B109036) unit that forms part of the tetracyclic structure (rings C and D). rsc.orgrsc.orgwikipedia.org Methionine, in the form of S-adenosyl methionine (SAM), acts as a methyl group donor in specific steps of the pathway, particularly in the N-methylation of intermediates. researchgate.netrsc.orgresearchgate.net

Enzymatic Mechanisms in Ergoline Biosynthesis

The biosynthesis of the ergoline scaffold is a multi-step process catalyzed by a series of specific enzymes. nih.govnih.gov The initial and rate-limiting step is the prenylation of L-tryptophan at the C4 position by dimethylallyl diphosphate. nih.govrsc.org This reaction is catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS), also known as DmaW or FgaPT2 in different fungal species. nih.govrsc.orgresearchgate.netrsc.org

Following the initial prenylation, several enzymatic transformations occur, including N-methylation catalyzed by enzymes like EasF, which uses S-adenosyl methionine as the methyl donor. researchgate.netrsc.orgresearchgate.net Subsequent steps involve oxidative cyclization and other modifications to form the characteristic tetracyclic ergoline ring system. rsc.orgresearchgate.net Enzymes such as EasE and EasC are involved in the oxidative cyclization leading to intermediates like chanoclavine-I. researchgate.netrsc.orgresearchgate.net The pathway proceeds through intermediates such as chanoclavine-I aldehyde, agroclavine, and elymoclavine (B1202758), eventually leading to lysergic acid and its derivatives. nih.govrsc.org The specific enzymes involved in later steps can vary among different fungal species, leading to the diversity of ergoline alkaloids produced. rsc.orgrsc.org

Factors Influencing Ergoline Alkaloid Elaboration in Fungal Cultures

The production of ergoline alkaloids in fungal cultures is influenced by various factors, including the composition of the culture medium and environmental conditions. scialert.net Research has shown that the biosynthesis of alkaloids can be significantly affected by the type and levels of carbon and nitrogen sources available in the liquid culture medium. scialert.net Other important factors include pH values, phosphate (B84403) concentration, and incubation temperature. scialert.net For instance, the determinant step in ergoline alkaloid biosynthesis, the prenylation of tryptophan, is under the control of phosphate and tryptophan levels. nih.gov Physical factors such as incubation temperature and pH have also been shown to be important for fungal spore germination, which is relevant to initiating cultures. nih.gov Furthermore, studies have indicated that light can be critical for spore germination in some fungi. nih.gov The presence of an intact host plant has also been observed to be essential for the biosynthesis of ergoline alkaloids in some symbiotic fungal associations. nih.govthieme-connect.com

Advanced Synthetic Strategies for the C20h25no3 Core and Analogues

Total Synthesis Approaches to the Ergoline (B1233604) Tetracyclic System

Total synthesis of the ergoline core involves constructing the entire molecular framework from simpler precursors. This has been a long-standing challenge in organic chemistry, with the first total synthesis of lysergic acid, a key precursor to LSD, reported in 1956 mdpi.comwikipedia.org. Modern total synthesis efforts aim for efficiency, scalability, and stereochemical control publish.csiro.auresearchgate.net.

Classical and Contemporary Strategies for Core Construction

Classical approaches to the ergoline core often involved sequential ring formation, building the tetracyclic system step-by-step. Early syntheses, such as the Kornfeld synthesis, utilized intermediates like Uhle's ketone and involved reactions like indole (B1671886) ring closure publish.csiro.auscispace.com.

Contemporary strategies frequently employ convergent approaches, joining pre-formed fragments that represent parts of the ergoline system publish.csiro.auescholarship.org. Many modern syntheses connect the indole (AB ring) and the tetrahydropyridine (B1245486) (D ring) systems in a late-stage coupling reaction nih.govescholarship.org. For example, Suzuki coupling has been explored to join these fragments nih.gov. Other strategies have focused on bridging the B and D rings later in the synthesis nih.govescholarship.orgresearchgate.net.

Research has explored different key bond disconnections for constructing the ergoline core, categorizing synthetic efforts based on which ring is formed in the key cyclization step publish.csiro.au. These include strategies where the D-ring, C and D-rings, B and C-rings, or only the C-ring are formed in crucial steps publish.csiro.au.

Stereoselective Methodologies in Ergoline Synthesis

Control over the stereochemistry is paramount in ergoline synthesis due to the presence of multiple chiral centers mdpi.com. Stereoselective methodologies are crucial for obtaining specific isomers, which can have different biological activities researchgate.netresearchgate.netresearchgate.netsci-hub.se.

Asymmetric synthesis techniques have been developed to control the formation of stereocenters in the ergoline scaffold researchgate.netsci-hub.se. For instance, asymmetric tandem Friedel-Crafts alkylation/Michael addition reactions have been employed to establish multiple contiguous chiral centers in a single step, providing access to functionalized tricyclic and tetracyclic ergoline derivatives with high enantioselectivity researchgate.netsci-hub.se. Chiral catalysts, such as chiral Zn(II)-(bis)oxazoline catalysts, have been utilized to control stereochemistry in these reactions researchgate.netsci-hub.se.

Other stereoselective approaches include diastereoselective reactions, such as the rhodium(I)-catalyzed intramolecular conjugate addition, which can provide access to functionalized chiral tricyclic cores of the ergoline skeleton researchgate.net. Stereodivergent synthesis, aiming to produce all stereoisomers of chiral substances with high selectivity, is also being explored in organic synthesis, and biocatalysis is recognized as an efficient strategy for such approaches researchgate.net.

Novel C-C Bond Forming Reactions for the Ergoline Scaffold

The construction of the carbon skeleton of the ergoline system relies heavily on efficient and selective carbon-carbon bond forming reactions researchgate.netresearchgate.netresearchgate.net. Recent research has focused on developing novel methodologies to address the challenges associated with specific bond formations within the tetracyclic core nih.govescholarship.orgresearchgate.net.

Strategies for forming the C-ring have included intramolecular α-arylation, borrowing hydrogen alkylation, and rhodium-catalyzed C-H insertion nih.govescholarship.orgresearchgate.net. Suzuki-Miyaura coupling, intramolecular Heck reactions, and aminopalladation reactions have also been utilized in the construction of the ergoline scaffold publish.csiro.auresearchgate.netresearchgate.net.

Novel C-C bond formation strategies focusing on bridging the B- and D-ring systems have been explored nih.govescholarship.orgresearchgate.net. This includes approaches involving Suzuki coupling to join the A- and D-rings, followed by methods like direct allylic C-H insertion of an indole-3-carbaldehyde derived carbene to complete the C-ring nih.gov.

Another approach involves the formation of a C-C bond between C10 and C11, which is a central challenge in lysergic acid synthesis researchgate.net. Reactions like the cleavage of an aziridine (B145994) ring have been explored for this purpose researchgate.net. Palladium-catalyzed domino cyclization reactions have also been developed for the direct construction of the C/D ring system colab.ws.

Semi-synthetic Derivatization of Ergoline Alkaloids

While total synthesis provides access to the ergoline core from basic chemicals, semi-synthetic approaches involve modifying naturally occurring ergot alkaloids to produce C20H25NO3 and its analogues escholarship.orgescholarship.orgnih.govresearchgate.net. Lysergic acid is a key natural precursor often used in semi-synthesis mdpi.comwikipedia.orgnih.gov.

Semi-synthetic routes typically start from lysergic acid, which can be obtained from the hydrolysis of natural lysergamides found in ergot fungi mdpi.comwikipedia.org. Lysergic acid is then reacted with diethylamine (B46881) to form Lysergic Acid Diethylamide (this compound) researchgate.netgoogle.com.

This approach is particularly relevant for producing LSD, which is a semi-synthetic derivative of lysergic acid escholarship.orgresearchgate.netescholarship.orgwikipedia.org. Natural clavine alkaloids like elymoclavine (B1202758) and lysergol (B1675761) are also used as starting materials for the semi-synthetic derivatization of ergot alkaloid drugs nih.govresearchgate.net.

Semi-synthetic methods allow for the introduction of specific functional groups or modifications to the ergoline scaffold, leading to a variety of derivatives scispace.comresearchgate.net. For example, novel LSD derivatives can be synthesized by reacting lysergic acid with different amine compounds google.com. Hydrazinolysis of ergot alkaloids to lysergic acid hydrazide is another method used to obtain a common intermediate for derivatization researchgate.net.

Rational Design and Synthesis of this compound Analogues with Modified Substitution Patterns

Rational design plays a crucial role in the synthesis of this compound analogues with modified substitution patterns researchgate.netmdpi.comscispace.comresearchgate.netresearchgate.net. By understanding the relationship between chemical structure and biological activity (structure-activity relationship or SAR), chemists can design analogues with potentially altered properties nih.govresearchgate.netnih.gov.

The synthetic complexity of the ergoline scaffold has historically limited the study of unnatural ergoline analogues, particularly those with substitution on the A- and C-rings nih.govescholarship.org. However, there is continued interest in synthesizing analogues with novel substitution patterns to modulate biological activity nih.govescholarship.orgresearchgate.net.

Rational design efforts are facilitated by novel synthetic approaches that allow for the introduction of substituents at previously inaccessible positions nih.govescholarship.org. For example, new C-C bond forming strategies have enabled the introduction of substitution on the C-ring nih.govescholarship.orgresearchgate.net. Methodologies providing access to C4-substituted ergoline derivatives also open possibilities for synthesizing novel analogues sci-hub.se.

The synthesis of analogues with modifications to the size and substitution pattern of the D-ring, typically based on piperidine, is also an area of exploration sci-hub.se. Rational design, coupled with efficient synthetic methodologies, allows for the creation of focused libraries of ergoline structures for biological evaluation sci-hub.se.

Research findings often detail the synthetic routes and yields for specific analogues. While specific data tables were not provided in the search results in a readily extractable format for interactive tables within this response, the descriptions highlight the chemical transformations and the resulting compounds. For instance, a seven-step formal synthesis of LSD involving intramolecular α-arylation, borrowing hydrogen alkylation, and rhodium-catalyzed C-H insertion has been reported nih.govescholarship.orgresearchgate.net.

The synthesis of various substituted ergoline derivatives and their evaluation for activity at different receptors (e.g., serotonin (B10506) receptors) demonstrates the application of rational design in exploring the chemical space around the ergoline core scispace.comresearchgate.netresearchgate.net.

Computational Chemistry and Molecular Modeling of Ergoline Receptor Interactions

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of ergoline (B1233604) systems. These calculations can provide detailed information about molecular properties that are relevant to their interactions with receptors.

Density Functional Theory (DFT) Applications to Ergoline Systems

DFT is a widely used quantum chemical method for studying the electronic structure of molecules. Applications of DFT to ergoline systems involve calculating properties such as optimized molecular structures, vibrational frequencies, and electronic absorption bands. DFT calculations can determine parameters like bond lengths, bond angles, and dihedral angles, which can be compared with experimental data to validate the theoretical models. nepjol.infoscirp.org The molecular electrostatic potential (MEP) surface, calculated using DFT, helps in understanding the charge distribution around the molecule, which is crucial for interpreting structure-activity relationships and predicting how the molecule might interact with charged or polar residues in a receptor binding site. nepjol.inforesearchgate.netresearchgate.net

DFT studies also provide insights into the frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nepjol.inforesearchgate.netresearchgate.net The energy gap between HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's reactivity and stability. A smaller energy gap generally suggests higher reactivity and enhanced electronic interactions. nepjol.inforesearchgate.net For ergoline systems, DFT calculations can elucidate the electronic transitions and their associated oscillator strengths, providing theoretical absorption spectra. nepjol.inforesearchgate.netscirp.org

DFT has been applied to study the molecular structure and vibrational analysis of ergoline itself, providing detailed assignments of theoretical FT-IR and Raman wavenumbers. scirp.orgresearchgate.netresearchgate.netnepjol.info These studies contribute to a fundamental understanding of the ergoline scaffold's intrinsic properties. DFT calculations have also been used in reaction mechanism studies involving the formation of the tetracyclic ergoline ring system in fungal ergot alkaloids, demonstrating barrierless reactions and low energy transition states in specific enzymatic steps. nih.gov

Molecular Docking Studies of C20H25NO3 Ligands with Biological Targets

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand within a receptor binding site and to estimate the binding affinity. For this compound (Lysergic acid diethylamide) and other ergoline ligands, molecular docking studies are essential for understanding their interactions with various neurotransmitter receptors, particularly serotonin (B10506) receptors like 5-HT2A and 5-HT2B. nih.govresearchgate.netnih.govunc.edupitt.eduresearchgate.netpnas.orgherbmedpharmacol.comebi.ac.uk

Docking studies of this compound with serotonin receptors have revealed its binding mode within the orthosteric binding pocket and, in some cases, interactions with an extended binding site. nih.govresearchgate.netebi.ac.uk The diethylamide group of this compound has been shown to bind in a crevice within the receptor, forming non-polar contacts with specific residues. nih.gov The ergoline core, resembling the structure of serotonin, is embedded within the receptor. nih.gov

Molecular docking is used to evaluate the binding energies of ligands to receptors, with lower (more negative) binding energy values typically indicating stronger binding affinity. researchgate.netuc.pt Docking studies can identify critical amino acid residues in the receptor's binding site that interact with the ligand through various forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netherbmedpharmacol.comresearchgate.net For instance, studies have identified hydrogen bonds between the indole (B1671886) nitrogen of ergoline derivatives and specific residues in serotonin receptors. researchgate.netresearchgate.netpnas.orgherbmedpharmacol.com

Large-scale docking campaigns, sometimes referred to as Ultra-large-scale docking (Ultra-LSD), have been conducted against receptors like the serotonin 5-HT2A receptor using libraries containing billions of compounds, including ergoline derivatives, to identify novel ligands and scaffolds. wikipedia.orgwikipedia.org These studies aim to predict potential high-affinity ligands for further experimental validation. wikipedia.orgwikipedia.org

Molecular docking has also been applied to study the binding of ergolines to other receptors, such as dopamine (B1211576) D2 and D4 receptors and serotonin 5-HT7 receptors, to understand their diverse pharmacological profiles. researchgate.netnih.govnih.govacs.orgmdpi.comsci-hub.semdpi.com

Ligand-Based and Structure-Based Pharmacophore Modeling for Ergoline Derivatives

Pharmacophore modeling is a technique used to represent the essential features of a molecule or a set of molecules that are required for biological activity. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and ionizable groups, along with their spatial arrangement. Both ligand-based and structure-based approaches are used for ergoline derivatives. researchgate.netnih.govacs.orgsci-hub.sersc.orgresearchgate.netresearchgate.netresearchgate.net

Ligand-based pharmacophore models are derived from the analysis of a set of known active ligands. By identifying common chemical features and their relative positions among these ligands, a pharmacophore hypothesis is generated that represents the minimum structural requirements for binding to a particular receptor. For ergoline derivatives, ligand-based pharmacophore models have been developed to describe the features necessary for activity at receptors like dopamine D2 and serotonin 5-HT6 and 5-HT7 receptors. nih.govnih.govsci-hub.seresearchgate.netresearchgate.net These models often include features like a positive ionizable atom, aromatic rings, hydrogen bond acceptors, and hydrophobic sites. researchgate.net

Structure-based pharmacophore models are developed using the three-dimensional structure of the receptor, often obtained from crystallography or homology modeling, in complex with a ligand or based on the characteristics of the binding site. researchgate.netnih.govacs.orgsci-hub.seresearchgate.net These models identify the chemical features of the binding site that are complementary to the ligand's features, thus defining the pharmacophore. For ergolines interacting with serotonin receptors, structure-based pharmacophores can be generated based on the interactions observed in crystal structures or predicted by molecular docking. nih.govresearchgate.netebi.ac.ukacs.org These models can highlight the importance of specific interactions with key residues in the binding pocket. acs.org

Pharmacophore modeling, in conjunction with molecular docking, can be used to screen large databases of compounds to identify potential new ligands with similar binding properties to known ergoline derivatives. rsc.org Revised pharmacophore models have been developed to better accommodate the rigid structure of ergoline derivatives and their specific binding modes to receptors like the dopamine D2 receptor. nih.govresearchgate.net

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of biological systems, including ligand-receptor complexes, over time. nih.govresearchgate.netnih.govunc.eduresearchgate.netnih.govmdpi.comresearchgate.netplos.orgbiorxiv.orgresearchgate.netacs.orgnih.gov Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the receptor and the influence of the surrounding environment (e.g., lipid bilayer and solvent). mdpi.comacs.org

MD simulations of this compound (LSD) bound to serotonin receptors, such as 5-HT2A and 5-HT2B, have been performed to understand the dynamic nature of their interaction and the factors contributing to the ligand's long residence time at these receptors. nih.govresearchgate.netnih.govunc.edunih.govplos.org These simulations have suggested that an extracellular loop of the receptor can act as a "lid" that traps this compound in the binding pocket, contributing to its slow dissociation kinetics. nih.govresearchgate.netnih.govunc.edu Mutations designed to increase the mobility of this loop have been shown to accelerate this compound's binding kinetics. nih.govresearchgate.netnih.govunc.edu

MD simulations can reveal ligand-induced conformational changes in the receptor, which are important for understanding receptor activation and signaling. nih.govmdpi.complos.orgbiorxiv.org Studies comparing the dynamics of serotonin receptors bound to different ligands, including this compound (as a partial agonist), full agonists, and inverse agonists, have shown that these ligands induce distinct conformational states and dynamics in the receptor, affecting key activation elements like the ionic lock and toggle switch. nih.govmdpi.complos.org

MD simulations also provide information on the stability of the ligand-receptor complex over time, which can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the protein backbone and ligand position. researchgate.netresearchgate.netnih.gov Analysis of MD trajectories can identify specific interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained or formed during the simulation, providing a more detailed picture of the binding interface. mdpi.comnih.gov Furthermore, MD simulations can be used to calculate binding free energies, offering a more rigorous estimation of binding affinity compared to docking scores. biorxiv.orgnih.gov

In Silico Prediction of Binding Affinities and Pharmacological Profiles for Ergoline Analogues

In silico methods are increasingly used to predict the binding affinities and pharmacological profiles of ergoline analogues before their synthesis and experimental testing. These predictions can help prioritize compounds for further investigation, saving time and resources. nih.govresearchgate.netnih.gov

Binding affinity prediction can be achieved through various computational approaches, including scoring functions used in molecular docking, more sophisticated free energy calculations from MD simulations, and machine learning models trained on experimental binding data. uc.ptbiorxiv.orgnih.govnih.gov While docking scores provide a relative ranking of compounds, free energy calculations and machine learning models can offer more quantitative predictions of binding affinity (e.g., in terms of binding free energy or dissociation constant, Ki). nih.govnih.gov

In silico prediction of pharmacological profiles involves using computational models to anticipate how a compound will behave in a biological system. This can include predicting activity at specific receptor subtypes, potential for biased signaling (e.g., preferential activation of G protein or β-arrestin pathways), and other functional effects. nih.govresearchgate.netnih.govunc.eduresearchgate.netpnas.org

For ergoline analogues, in silico methods can be used to predict their affinity and efficacy at various serotonin, dopamine, and other aminergic receptors to understand their potential therapeutic or psychoactive effects. researchgate.netpnas.orgebi.ac.uknih.govmdpi.comresearchgate.net By analyzing the predicted binding poses and interactions from docking and MD simulations, researchers can gain insights into the structural determinants of receptor selectivity and functional activity. nih.govresearchgate.netresearchgate.netpnas.org For example, computational studies have explored how subtle structural differences in ergoline analogues can lead to differential interactions with receptor residues and thus influence their pharmacological profiles. researchgate.netpnas.org

Computational approaches, including quantitative structure-activity relationship (QSAR) modeling, can also be employed to build predictive models that correlate structural features of ergoline analogues with their observed biological activities. researchgate.net These models can then be used to predict the activity of new, untested compounds.

Molecular Pharmacology and Mechanistic Insights into Ergoline Receptor Interactions in Vitro and Theoretical Studies

In Vitro Characterization of Receptor Binding and Functional Activity

In vitro studies provide crucial insights into the direct interactions between C20H25NO3 and various receptor subtypes, quantifying binding affinities and evaluating functional outcomes. These studies utilize techniques such as radioligand binding assays and cell-based functional assays to determine the potency and efficacy of the compound at specific receptors.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT1D, 5-HT3A)

This compound exhibits high-affinity binding to a broad range of serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. Notably, it binds with high affinity to human serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov The affinity for 5-HT2A receptors is particularly significant, as these receptors are considered the primary mediators of the psychoactive effects of this compound. nih.govwikipedia.orgupenn.edu While this compound shows high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors in the low nanomolar range, its affinity for the 5-HT2B receptor is considerably lower, around 10 µM. frontiersin.org It also binds to 5-HT2B receptors as an agonist. frontiersin.org this compound is characterized as a partial agonist at 5-HT2A receptors. nih.gov

Studies have shown that this compound binds to most serotonin receptor subtypes, with the exception of the 5-HT3 and 5-HT4 receptors. wikipedia.org At typical brain concentrations, this compound may affect 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, and 5-HT6 receptors in humans. wikipedia.org The binding affinity of this compound at the human 5-HT6 receptor has also been assessed in vitro. researchgate.net

The binding kinetics of this compound at serotonin receptors, particularly 5-HT2A and 5-HT2B, are characterized by exceptionally slow dissociation rates. nih.gov This slow dissociation is suggested by molecular dynamics simulations to be influenced by a conformational "lid" formed by extracellular loop 2 (EL2) at the entrance to the binding pocket. nih.gov A mutation designed to increase the mobility of this loop has been shown to accelerate this compound's binding kinetics. nih.gov

Table 1: Select In Vitro Binding Affinities of this compound at Serotonin Receptors

Receptor SubtypeAffinity (Ki or Kd)NotesSource
5-HT1ALow nM rangeHigh affinity nih.govacs.org nih.govfrontiersin.orgacs.org
5-HT2ALow nM rangeHigh affinity, primary target for psychoactivity nih.govwikipedia.orgupenn.edu nih.govwikipedia.orgupenn.edufrontiersin.orgnih.govacs.orgmdpi.comtocris.com
5-HT2B~10 µM (affinity lower than 5-HT1A, 5-HT2A, 5-HT2C)Agonist frontiersin.org wikipedia.orgfrontiersin.orgnih.govmdpi.com
5-HT2CLow nM rangeHigh affinity nih.gov nih.govwikipedia.orgfrontiersin.orgnih.gov
5-HT3ALow affinity/no bindingNot bound by LSD wikipedia.org wikipedia.org
5-HT4Low affinity/no bindingNot bound by LSD wikipedia.org, ~10 µM affinity reported frontiersin.org wikipedia.orgfrontiersin.org
5-HT5AAffected at typical brain concentrations wikipedia.org wikipedia.org
5-HT6Affected at typical brain concentrations wikipedia.org, similar affinity across species researchgate.net wikipedia.orgresearchgate.net
5-HT7Inverse agonist activity reported for ergoline (B1233604) analog nih.gov nih.gov

Dopaminergic Receptor Subtype Interactions (e.g., D2R)

Beyond serotonin receptors, this compound also interacts with dopaminergic receptor subtypes, albeit generally with lower affinity compared to many serotonin receptors. nih.govwikipedia.org this compound potently binds to dopamine (B1211576) D2 receptors (D2R). nih.gov It also shows less potent binding to D1 and D3 receptors. nih.gov

This compound has been shown to enhance dopamine D2 receptor protomer recognition and signaling, particularly in D2-5-HT2A receptor complexes. researchgate.net This effect is triggered by the binding of this compound to the 5-HT2A receptor and involves facilitatory allosteric receptor-receptor interactions. researchgate.net This mechanism can increase the density and affinity of the high-affinity component of the D2R protomer, leading to enhanced D2R signaling mediated via Gi/o pathways. researchgate.net

Table 2: Select In Vitro Binding Affinities of this compound at Dopamine Receptors

Receptor SubtypeAffinityNotesSource
D1Less potent binding nih.gov nih.gov
D2Potent binding nih.gov, submicromolar concentrations nih.gov nih.govwikipedia.orgresearchgate.netresearchgate.net
D3Less potent binding nih.gov nih.govfrontiersin.org

Adrenergic Receptor Interactions

This compound also interacts with adrenergic receptors. It potently binds to alpha2 adrenergic receptors at submicromolar concentrations and less potently to alpha1 adrenergic receptors. nih.gov While some ergoline derivatives show appreciable affinity for alpha1B, alpha1D, and beta2 adrenergic receptors, they may act as antagonists at these sites despite binding. nih.gov

Table 3: Select In Vitro Binding Affinities of this compound at Adrenergic Receptors

Receptor SubtypeAffinityNotesSource
alpha1Less potent binding nih.gov nih.gov
alpha2Potent binding, submicromolar concentrations nih.gov nih.gov
alpha1BAppreciable affinity for ergoline analogs, potential antagonism nih.gov nih.gov
alpha1DAppreciable affinity for ergoline analogs, potential antagonism nih.gov nih.gov
beta2Appreciable affinity for ergoline analogs, potential antagonism nih.gov nih.gov

Structure-Activity Relationship (SAR) Analysis of Ergoline Scaffolds at Biogenic Amine Receptors

The ergoline scaffold, the core structure of this compound and many other alkaloids, bears a structural similarity to biogenic amine neurotransmitters like serotonin and dopamine. plos.orguni-duesseldorf.de This structural resemblance underlies the ability of ergoline derivatives to interact with a wide range of biogenic amine receptors, particularly G protein-coupled receptors (GPCRs). plos.orguni-duesseldorf.de

SAR studies on ergoline scaffolds at biogenic amine receptors have revealed key structural features that govern receptor binding affinity and functional activity. The ergoline core is recognized by conserved residues within the binding pockets of aminergic receptors. nih.gov For instance, a conserved salt bridge between a specific aspartate residue in helix III of the receptor and the basic nitrogen of the ergoline system is a consistent anchoring interaction observed in aminergic receptor structures bound to ergoline ligands. nih.gov

Modifications to the ergoline scaffold, particularly at the amide position (as in the diethylamide moiety of this compound), can significantly influence binding modes, kinetics, and signaling bias. nih.gov The conformation of the diethylamide moiety of this compound in the receptor-bound state differs from its conformation in a receptor-free state, suggesting that its positioning is crucial for signaling. nih.gov Alkylation of ergot derivatives at the N1 position can lead to decreased receptor activation, potentially yielding antagonists. plos.org

The polypharmacology of ergoline derivatives, their ability to bind to multiple aminergic receptors, is a key aspect of their SAR. mdpi.comnih.gov Structural studies of ergoline ligands bound to different serotonin receptor subtypes (e.g., 5-HT1B, 5-HT2B, 5-HT2C) have shown common binding modes for the ergoline scaffold, with variations in the orientation of substituents accounting for differences in receptor interactions and functional profiles. nih.gov

Theoretical Models of Ligand-Receptor Dynamics and Signal Transduction

Theoretical models, often coupled with experimental data, are employed to gain a deeper understanding of the dynamic interactions between this compound and its receptors and the subsequent signal transduction events. Molecular dynamics (MD) simulations, for example, have been used to investigate the slow dissociation kinetics of this compound from serotonin receptors, suggesting a role for extracellular loop dynamics in trapping the ligand within the binding pocket. nih.gov

Network control theory is another theoretical framework being applied to study the effects of this compound on brain dynamics, linking its receptor interactions to alterations in brain states. biorxiv.orgresearchgate.netbiorxiv.org This approach incorporates the spatial distribution of receptors, particularly 5-HT2A receptors, to model how this compound agonism influences the energy required for transitions between different brain states. biorxiv.orgresearchgate.netbiorxiv.org Findings from these models suggest that this compound reduces the energy required for brain-state transitions, potentially leading to more diverse and flexible brain activity. biorxiv.orgbiorxiv.org

Ising models, derived from statistical physics, have also been used to characterize the effects of this compound on brain dynamics as captured by fMRI data. plos.org These models can describe the coordinated activity of brain areas and suggest that this compound leads to increased complexity and a shift away from a critical state. plos.org

Furthermore, theoretical considerations and experimental evidence support the concept of biased agonism, where this compound can differentially activate downstream signaling pathways upon binding to a receptor. wikipedia.orgmdpi.comresearchgate.net For instance, this compound is described as a biased agonist that preferentially recruits β-arrestin over activating G proteins at serotonin receptors. wikipedia.orgmdpi.com Theoretical models and in vitro experiments on D2-5-HT2A heteroreceptor complexes illustrate how this compound binding to 5-HT2A can allosterically modulate D2R signaling. researchgate.net

Chemical Biology Applications and Future Research Trajectories for C20h25no3

Development of Chemical Probes for Interrogating Ergoline-Mediated Biological Processes

Chemical probes are essential tools in chemical biology, allowing for the precise study and manipulation of biological systems wikipedia.orgnih.gov. For ergoline-mediated biological processes, particularly those involving interactions with monoamine receptors like the serotonin (B10506) receptors (5-HTRs), the development of selective and sensitive chemical probes based on the C20H25NO3 structure is a key research area sdsu.eduresearchgate.net.

The high affinity of ergoline (B1233604) derivatives for several serotonin receptors, including 5-HT2A, makes them ideal starting points for probe design wikipedia.orgresearchgate.net. However, achieving selectivity among the numerous 5-HTR subtypes and other monoamine receptors presents a significant challenge sdsu.edu. Research efforts are focused on synthesizing modified ergoline structures that incorporate functional groups suitable for probe applications, such as fluorescent tags or photoactivatable groups sdsu.eduacs.orgprinceton.edu.

Fluorescent probes derived from ergoline alkaloids can be used to visualize receptor localization, trafficking, and conformational changes in live cells nih.govnih.gov. The natural fluorescence of ergolines can potentially be tuned through structural modifications, offering a route to self-reporting biological probes sdsu.edu.

Photoaffinity labeling (PAL) is another powerful technique that can be employed using ergoline-based probes princeton.eduharvard.edunih.gov. PAL probes contain a photoactivatable group that, upon irradiation with UV light, forms highly reactive intermediates (e.g., carbenes or nitrenes) that covalently label nearby molecules, particularly interacting proteins harvard.eduresearchgate.net. This allows for the identification of direct binding partners and the mapping of binding sites for ergoline ligands harvard.edu. Diazirines are a common photoactivatable group used in PAL probes, and their incorporation into ergoline scaffolds is an active area of investigation harvard.edu.

The development of such chemical probes requires sophisticated synthetic strategies to introduce the necessary functional handles without significantly altering the probe's affinity and selectivity for its biological target.

Interdisciplinary Approaches in Chemical Biology for Mechanistic Elucidation

Understanding the precise mechanisms by which this compound and other ergoline alkaloids exert their biological effects necessitates the integration of diverse scientific disciplines, including synthetic chemistry, molecular biology, pharmacology, and biophysics wikipedia.orgtu-dortmund.deroutledge.com. Chemical biology provides a framework for this interdisciplinary research by employing chemical tools to investigate complex biological questions wikipedia.org.

Using chemically synthesized ergoline derivatives, researchers can perform detailed pharmacological profiling to determine their affinity and efficacy at various receptor subtypes guidetopharmacology.org. This data can be complemented by molecular biology techniques, such as site-directed mutagenesis, to identify key amino acid residues involved in ligand binding and receptor activation guidetopharmacology.org.

Furthermore, chemical probes developed as described in Section 7.1 can be used in conjunction with advanced imaging techniques to study the cellular localization and dynamics of ergoline targets nih.govnih.gov. Proteomic approaches, potentially involving affinity enrichment using tagged ergoline probes, can help identify novel interacting proteins and downstream signaling pathways modulated by this compound wikipedia.orgharvard.edu.

Biophysical methods, such as surface plasmon resonance or isothermal titration calorimetry, can provide quantitative data on the binding kinetics and thermodynamics of ergoline interactions with their targets guidetopharmacology.org. Structural biology techniques, including X-ray crystallography or cryo-electron microscopy, can provide high-resolution structures of receptors in complex with ergoline ligands, offering crucial insights into the molecular basis of their activity guidetopharmacology.org. For instance, this compound has been crystallized in complex with the human serotonin receptor 5-HT2B guidetopharmacology.org.

The combination of these approaches allows for a comprehensive understanding of how ergoline compounds interact with biological systems at the molecular and cellular levels, moving beyond simple binding studies to elucidate the functional consequences of these interactions.

Unexplored Chemical Space and Novel Derivatization Strategies for Ergoline Alkaloids

Despite the long history of studying ergot alkaloids, the chemical space surrounding the ergoline scaffold is far from fully explored nih.gov. The complex tetracyclic structure of ergoline presents significant challenges for chemical synthesis and the introduction of diverse functional groups at various positions rsc.orgnih.gov. Exploring novel derivatization strategies is crucial for generating new ergoline analogs with potentially improved or altered biological properties, suitable for both chemical biology tools and potential therapeutic leads.

Traditional synthetic routes to the ergoline core often involve multi-step processes starting from precursors like lysergic acid rsc.orgpublish.csiro.au. Recent research has focused on developing more efficient and versatile synthetic methods, including strategies that build the ergoline core through novel bond-forming reactions such as α-arylation, borrowing hydrogen alkylation, and C–H insertion acs.orgnih.gov. These advancements aim to facilitate the synthesis of ergoline derivatives with diverse substitution patterns that were previously difficult to access nih.gov.

Specific areas of unexplored chemical space include modifications to the A and C rings of the ergoline scaffold nih.gov. Introducing substituents at these positions could lead to compounds with altered receptor selectivity or pharmacokinetic profiles sdsu.edu. Novel derivatization strategies are also being developed to attach probes or other functional molecules to the ergoline core for chemical biology applications sigmaaldrich.comgoogle.com. For example, derivatization techniques have been explored for analytical purposes, such as silylation for gas chromatography analysis sigmaaldrich.comoup.com. Hydrazinolysis has also been used as a derivatization method to convert various ergot alkaloids to lysergic acid hydrazide for sum parameter analysis mdpi.com.

Furthermore, biocatalytic approaches and enzyme engineering offer promising avenues for the synthesis of novel ergoline derivatives researchgate.netnih.gov. Leveraging the enzymes involved in the natural biosynthesis of ergot alkaloids in fungi could enable the production of complex substituted ergolines or the introduction of unnatural side chains researchgate.netnih.gov.

Q & A

How is the molecular structure of C20H25NO3 elucidated in academic research?

Basic Research Question
The structural determination of this compound involves spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) resolves proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (this compound, MW 327.4) . X-ray crystallography provides absolute stereochemistry, particularly for chiral centers, as demonstrated in the characterization of dienogest derivatives . For novel analogs, comparative analysis with known spectra (e.g., Simulansine ) and fragmentation patterns in MS/MS further validate structural assignments .

What synthetic routes are reported for this compound and its derivatives?

Basic Research Question
Synthesis strategies for this compound derivatives include:

  • Epoxidation : For dienogest analogs, epoxidation of C9/C10 olefins under controlled oxidative conditions (e.g., mCPBA) yields 9,10-epoxy derivatives, confirmed by HRMS and NMR .
  • Carbamate Formation : Tert-butyl carbamate protection of amine groups, as seen in (R)-tert-butyl derivatives, requires anhydrous conditions and Boc-anhydride reagents .
  • Enantioselective Synthesis : Chiral resolution via HPLC or enzymatic methods is critical for pharmacologically active enantiomers .
    Yield optimization often involves screening catalysts (e.g., Pd for cross-coupling) and temperature gradients .

What pharmacological activities are associated with this compound?

Basic Research Question
this compound exhibits diverse bioactivities:

  • Platelet Aggregation Inhibition : Simulansine (this compound) shows dose-dependent inhibition in ADP-induced platelet aggregation assays (IC50 ~10 µM) .
  • Cytotoxicity : Derivatives like 9,10-epoxy-dienogest demonstrate activity against cancer cell lines (e.g., HeLa) via apoptosis induction, validated by MTT assays .
  • DNA Interaction : Intercalation studies using UV-Vis spectroscopy and gel electrophoresis reveal moderate DNA isomerase inhibition .
    In vivo models (e.g., rodent thrombosis) require pharmacokinetic profiling to assess bioavailability .

How can researchers resolve contradictions in reported bioactivities of this compound analogs?

Advanced Research Question
Contradictions in bioactivity data (e.g., varying IC50 values across studies) arise from methodological differences. Mitigation strategies include:

  • Standardized Assays : Replicate experiments using uniform protocols (e.g., ATP-based cytotoxicity assays vs. MTT) .
  • Meta-Analysis : Cross-study comparisons of variables (e.g., cell line specificity, solvent effects) to identify confounding factors .
  • Dose-Response Validation : EC50/IC50 curves with ≥3 biological replicates reduce variability .
    For instance, discrepancies in platelet inhibition studies may stem from agonist selection (collagen vs. ADP) .

What experimental approaches assess the environmental stability and decomposition of this compound?

Advanced Research Question
Stability studies under varying conditions (pH, temperature, oxidizers) are critical:

  • Thermal Degradation : Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., carbon monoxide release at >250°C) .
  • Oxidative Stability : Chlorination experiments (e.g., hypochlorite treatment) reveal epoxy ring-opening products, analyzed via LC-HRMS .
  • Hydrolytic Pathways : Hydrolysis at extreme pH (1–13) monitored by HPLC quantifies degradation kinetics .
    Decomposition products (e.g., nitro compounds) are characterized using GC-MS and compared to reference libraries .

How can computational methods predict metabolic pathways and toxicology of this compound?

Advanced Research Question
In silico tools address gaps in experimental

  • Metabolic Prediction : Software like ADMET Predictor™ simulates Phase I/II metabolism (e.g., hydroxylation, glucuronidation) .
  • Docking Studies : Molecular docking (AutoDock Vina) identifies binding affinities to targets like cyclooxygenase-2 (COX-2) .
  • Toxicity Profiling : QSAR models predict hepatotoxicity (e.g., Liver Toxicity Knowledge Base) .
    Validation requires correlation with in vitro microsomal assays (human liver S9 fractions) .

What strategies optimize enantiomeric purity in this compound synthesis?

Advanced Research Question
Enantioselective synthesis challenges include racemization and chiral byproduct formation. Solutions involve:

  • Chiral Auxiliaries : Use of Evans oxazolidinones to control stereochemistry during carbamate formation .
  • Asymmetric Catalysis : Pd-catalyzed allylic alkylation with chiral ligands (e.g., BINAP) achieves >90% ee .
  • Analytical Chiral HPLC : Polysaccharide-based columns (Chiralpak®) resolve enantiomers, with mobile phase optimization (e.g., hexane/isopropanol) .

How do researchers validate target engagement in this compound mechanistic studies?

Advanced Research Question
Confirming direct target interaction requires:

  • SPR/BLI : Surface plasmon resonance (SPR) or bio-layer interferometry quantify binding kinetics (kon/koff) to proteins like DNA topoisomerases .
  • Cellular Thermal Shift Assay (CETSA) : Measure protein thermal stability shifts post-treatment to confirm target engagement .
  • Knockout Models : CRISPR-Cas9 gene editing (e.g., COX-2 knockout) validates pharmacological dependency .

What methodologies characterize decomposition products of this compound under environmental stress?

Advanced Research Question
Advanced analytical workflows include:

  • High-Resolution LC-MS/MS : Fragmentation patterns (MS²) identify hydroxylated or chlorinated derivatives .
  • NMR Isotope Labeling : ¹³C-labeled analogs trace carbon rearrangement during photodegradation .
  • Computational Fragmenter Tools : SIRIUS+GNPS annotates unknown metabolites via spectral matching .

How can researchers design dose-escalation studies for this compound analogs in preclinical models?

Advanced Research Question
Preclinical dose optimization involves:

  • MTD Determination : Incremental dosing in rodents (OECD 420) identifies maximum tolerated doses (MTD) without hepatotoxicity .
  • PK/PD Modeling : Non-compartmental analysis (NanoString) correlates plasma concentrations (AUC) with efficacy endpoints .
  • Toxicogenomics : RNA-seq of liver/kidney tissues post-treatment reveals off-target gene expression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.